molecular formula C23H24N4O4S B11600263 5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11600263
M. Wt: 452.5 g/mol
InChI Key: UCVRCPLRVZWQKP-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key structural features include:

  • 5-(Benzenesulfonyl) group: A sulfonyl substituent linked to a benzene ring, which enhances electron-withdrawing properties and may influence solubility and binding interactions.
  • 7-(3-Ethoxypropyl) chain: A flexible alkyl-ether substituent that could modulate lipophilicity and membrane permeability.

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H24N4O4S/c1-3-31-14-8-13-26-20(24)19(32(29,30)17-10-5-4-6-11-17)15-18-22(26)25-21-16(2)9-7-12-27(21)23(18)28/h4-7,9-12,15,24H,3,8,13-14H2,1-2H3

InChI Key

UCVRCPLRVZWQKP-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Biological Activity

The compound 5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule notable for its unique tricyclic structure and diverse functional groups. This article reviews its biological activity based on existing literature and research findings.

  • Molecular Formula : C23H24N4O4S
  • Molecular Weight : 452.5 g/mol
  • IUPAC Name : this compound

The biological activities of this compound are largely influenced by its imino group and sulfonyl moiety , which may interact with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with sulfonyl groups exhibit antimicrobial properties. The presence of the triazatricyclo structure may enhance this activity by increasing membrane permeability or inhibiting nucleic acid synthesis.
  • Anticancer Potential : Research has indicated that similar tricyclic compounds can induce apoptosis in cancer cells by targeting specific signaling pathways such as the PI3K/Akt pathway.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as phosphodiesterases (PDEs), which are involved in various cellular processes including signal transduction and cell proliferation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Activity Type Observation Reference
AntimicrobialExhibits activity against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cell lines
Enzyme InhibitionInhibits PDE activity with IC50 values below 1 μM

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of sulfonyl-containing compounds found that 5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that the compound effectively reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation. This suggests potential for development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound : 5-(Benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-... Not explicitly provided - 5-Benzenesulfonyl
- 7-(3-Ethoxypropyl)
- 11-Methyl
Likely moderate lipophilicity (estimated XLogP ~3.0); sulfonyl group enhances stability and polarity .
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-... () C₂₆H₂₆N₄O₅ 474.5 - 3-Methoxypropyl
- 3-Methylbenzoyl
XLogP3 = 2.7; ester and benzoyl groups may reduce solubility compared to sulfonyl analogs .
5-(4-Fluorobenzenesulfonyl)-7,11-dimethyl-... () Not explicitly provided - 4-Fluorobenzenesulfonyl
- 7,11-Dimethyl
Fluorine substitution increases electronegativity, potentially enhancing binding affinity .
Ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-... () C₂₉H₂₅N₅O₆ 539.5 - Benzyl
- 2-Methyl-3-nitrobenzoyl
Nitro group introduces strong electron-withdrawing effects, possibly affecting reactivity .
11,12-Dimethoxy-9-(4-phenylsulphonyl)-... () C₂₈H₂₅N₃O₅S 515.6 - 4-Phenylsulfonyl
- 11,12-Dimethoxy
Methoxy groups enhance lipophilicity; sulfonyl group stabilizes molecular conformation .

Key Observations:

Substituent Effects: Sulfonyl vs. Ester/Nitro Groups: Sulfonyl-containing compounds (e.g., target, ) exhibit higher polarity and stability compared to ester or nitro analogs (). This may improve pharmacokinetic profiles in drug design .

Electronic and Steric Influences :

  • Fluorine substitution in enhances electronegativity, which could improve target binding via halogen bonding .
  • The nitro group in introduces strong electron-withdrawing effects, possibly leading to reactive intermediates in synthetic pathways .

Structural Core Similarities :
All compounds share a tricyclic framework, but variations in substituent positioning (e.g., 7,11-dimethyl in vs. 11-methyl in the target) highlight the importance of regiochemistry in modulating biological activity or crystallographic packing .

Research Findings and Implications

  • Synthetic Challenges : The triazatricyclo core is synthetically demanding, often requiring multi-step sequences involving cyclization and functional group interconversions (e.g., uses MCM-41(H) catalyst for cyclization) .
  • Crystallographic Analysis : Programs like SHELX () are critical for resolving complex tricyclic structures, though the target compound’s crystallinity may be influenced by its flexible 3-ethoxypropyl chain .
  • Hydrogen-Bonding Patterns: Analogous compounds (e.g., ) suggest that imino and sulfonyl groups participate in hydrogen-bonding networks, which could stabilize crystal lattices or receptor interactions .

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